molecular formula C5H10ClN3O B1524675 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride CAS No. 1384662-01-4

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1524675
CAS No.: 1384662-01-4
M. Wt: 163.6 g/mol
InChI Key: SYFODILDPLOQAF-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride is a compound that contains an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles are derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are better known and more widely studied by the researchers due to their broad range of chemical and biological properties .


Chemical Reactions Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Synthesis and Characterization Research on 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride involves its synthesis and characterization, highlighting its potential in various chemical reactions and applications. For instance, a novel and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives employs (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes, showcasing the versatility of oxadiazole derivatives in organic synthesis. This procedure offers an alternative approach to the synthesis of fully substituted 1,3,4-oxadiazole derivatives without requiring catalysts or activation, indicating the compound's significance in the development of novel synthetic methods (Ramazani & Rezaei, 2010).

Energetic Material Precursors The compound also serves as a precursor for energetic materials, as evidenced by the synthesis and characterization of 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine. This precursor exhibits potential for application in energetic materials, with its structure facilitating the formation of wave-like two-dimensional molecular layers through intermolecular hydrogen bonds. The incorporation of a strong π-interaction, as confirmed by quantum chemical calculations, suggests its utility in the design and development of advanced energetic materials with specified impact sensitivity and friction sensitivity properties (Zhu et al., 2021).

Insensitive Energetic Materials Further exploring the application in energetic materials, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives have been synthesized and characterized, revealing their potential as insensitive energetic materials. The study showcases the synthesis of N-trinitroethylamino derivatives and energetic salts based on this compound, highlighting their moderate thermal stabilities and insensitivity to impact and friction. These properties suggest the compound's relevance in creating safer and more stable energetic materials for various applications, surpassing traditional compounds like TNT in performance (Yu et al., 2017).

Future Directions

Oxadiazoles have become important synthons in the development of new drugs . They have a broad range of chemical and biological properties, making them of interest to researchers in the fields of medicinal and pharmaceutical chemistry . As health problems continue to increase, medicinal chemists have been looking for new drugs to be used safely to treat these serious clinical problems . Therefore, the study and development of oxadiazole derivatives, including 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride, may be a promising direction for future research.

Properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-3(6)5-8-7-4(2)9-5;/h3H,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFODILDPLOQAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384662-01-4
Record name 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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